N,N,9-trimethyl-2-[5-(1H-pyrazol-1-ylmethyl)furan-2-yl]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxamide
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Overview
Description
N~8~,N~8~,9-TRIMETHYL-2-[5-(1H-PYRAZOL-1-YLMETHYL)-2-FURYL]THIENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE-8-CARBOXAMIDE is a complex heterocyclic compound It is characterized by its unique structure, which includes a pyrazole ring, a furan ring, and a thienopyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N8,N~8~,9-TRIMETHYL-2-[5-(1H-PYRAZOL-1-YLMETHYL)-2-FURYL]THIENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE-8-CARBOXAMIDE typically involves multi-step reactions. One common approach is the cyclization of 3-amino-4-cyano-2-thiophenecarboxamides with formic acid to form thieno[3,2-d]pyrimidin-4-ones . Another method involves the reaction of thiophene derivatives with isocyanates, followed by base-promoted cyclization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N~8~,N~8~,9-TRIMETHYL-2-[5-(1H-PYRAZOL-1-YLMETHYL)-2-FURYL]THIENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE-8-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the heterocyclic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents or nucleophiles under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N~8~,N~8~,9-TRIMETHYL-2-[5-(1H-PYRAZOL-1-YLMETHYL)-2-FURYL]THIENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE-8-CARBOXAMIDE has several scientific research applications:
Mechanism of Action
The mechanism of action of N8,N~8~,9-TRIMETHYL-2-[5-(1H-PYRAZOL-1-YLMETHYL)-2-FURYL]THIENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE-8-CARBOXAMIDE involves its interaction with specific molecular targets. For instance, it has been shown to inhibit enzymes like Lm-PTR1, which is involved in the biosynthesis of essential biomolecules in parasites . The compound’s binding to the active site of the enzyme disrupts its function, leading to the death of the parasite.
Comparison with Similar Compounds
Similar Compounds
Hydrazine-coupled pyrazoles: Known for their antileishmanial and antimalarial activities.
Thieno[3,2-d]pyrimidines: Exhibit diverse biological activities, including anticancer and antimicrobial properties.
Uniqueness
N~8~,N~8~,9-TRIMETHYL-2-[5-(1H-PYRAZOL-1-YLMETHYL)-2-FURYL]THIENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE-8-CARBOXAMIDE stands out due to its unique combination of a pyrazole ring, a furan ring, and a thienopyrimidine core
Properties
Molecular Formula |
C19H17N7O2S |
---|---|
Molecular Weight |
407.5 g/mol |
IUPAC Name |
N,N,12-trimethyl-4-[5-(pyrazol-1-ylmethyl)furan-2-yl]-10-thia-3,5,6,8-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene-11-carboxamide |
InChI |
InChI=1S/C19H17N7O2S/c1-11-14-17-22-16(13-6-5-12(28-13)9-25-8-4-7-21-25)23-26(17)10-20-18(14)29-15(11)19(27)24(2)3/h4-8,10H,9H2,1-3H3 |
InChI Key |
YPRGUOJABRNXPX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=C1C3=NC(=NN3C=N2)C4=CC=C(O4)CN5C=CC=N5)C(=O)N(C)C |
Origin of Product |
United States |
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